2-[2-(Benzyloxy)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Benzyloxy)phenoxy]acetic acid is an organic compound with the molecular formula C15H14O4 It is a derivative of phenoxyacetic acid, characterized by the presence of a benzyloxy group attached to the phenoxy ring
Mechanism of Action
Target of Action
Similar compounds have been found to target ftsz, a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .
Mode of Action
This interaction could inhibit the protein’s activity, thereby preventing bacterial cell division .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with the bacterial cell division process by inhibiting the function of the ftsz protein .
Result of Action
If it indeed targets the ftsz protein, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 2-[2-(Benzyloxy)phenoxy]acetic acid, can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Benzyloxy)phenoxy]acetic acid typically involves the reaction of 2-(benzyloxy)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Benzyloxy)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) for halogenation.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can produce benzyl alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenoxy ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[2-(Benzyloxy)phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as building blocks in organic synthesis.
Biology: The compound and its derivatives are investigated for their biological activities, including potential enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Comparison with Similar Compounds
2-Phenylmethoxybenzeneacetic Acid: This compound is similar in structure but lacks the phenoxy group.
Phenoxyacetic Acid: A simpler analog without the benzyloxy group, commonly used in herbicides and plant growth regulators.
Benzyloxyphenol: Lacks the acetic acid moiety but shares the benzyloxyphenyl structure.
Uniqueness: 2-[2-(Benzyloxy)phenoxy]acetic acid is unique due to the presence of both benzyloxy and phenoxy groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-phenylmethoxyphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-15(17)11-19-14-9-5-4-8-13(14)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHAJLNHRQMSCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.